molecular formula C17H19NO3S2 B2932075 propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 380561-47-7

propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No. B2932075
CAS RN: 380561-47-7
M. Wt: 349.46
InChI Key: NIXOKRATIXCAJJ-SDNWHVSQSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also has a methylidene group attached to the ring, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .


Chemical Reactions Analysis

Esters, like the propanoate group in this compound, can undergo reactions such as hydrolysis, where the ester is split with water into an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .

Scientific Research Applications

Catalytic Applications

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been utilized as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process, performed under refluxing conditions in ethanol, yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency. The catalyst demonstrated sustained activity over multiple runs without losing its effectiveness (Tayebi et al., 2011).

Antimicrobial and Anticancer Properties

Various thiazolidinone and thiazoline derivatives, synthesized using key intermediates like 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, have demonstrated promising antimicrobial activities. These compounds were evaluated against multiple microbial strains, showcasing their potential in antimicrobial applications (Gouda et al., 2010).

Additionally, novel thiazolidine-2,4-diones and sulfanylthiazolidine-2,4-diones have been researched for their antihyperglycemic properties. Some of these compounds effectively lowered glucose and insulin levels in diabetic mice models, indicating their potential as oral antihyperglycemic agents (Wrobel et al., 1998).

Synthesis and Anticancer Activity Evaluation

A series of novel thiazolidinones, specifically 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, have been synthesized and evaluated for their anticancer activity. One particular compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, demonstrated significant antimitotic activity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers (Buzun et al., 2021).

Antitumor and Antioxidant Activities

The synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles has been linked to promising antitumor properties against colon and breast cancer cell lines. These compounds have also been studied for their antioxidant properties, contributing to their potential therapeutic applications (Hanna & George, 2012).

properties

IUPAC Name

propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-10-21-15(19)8-9-18-16(20)14(23-17(18)22)11-13-6-4-12(2)5-7-13/h4-7,11H,3,8-10H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOKRATIXCAJJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

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